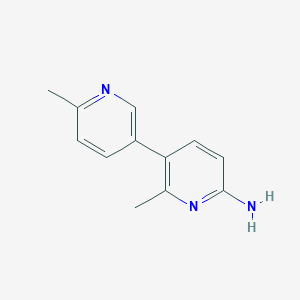

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine

Descripción

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.26 g/mol It is a derivative of pyridine, characterized by the presence of two methyl groups and an amine group attached to a bipyridine structure

Propiedades

IUPAC Name |

6-methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-4-10(7-14-8)11-5-6-12(13)15-9(11)2/h3-7H,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOALRCBZSTWLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(N=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under the presence of a palladium catalyst . The reaction typically proceeds in moderate to good yields under mild conditions, making it an efficient method for producing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Análisis De Reacciones Químicas

General Chemical Reactions of Pyridine Derivatives

Pyridine derivatives, including those with methyl and amino substituents, can undergo various chemical reactions. These reactions are crucial for modifying the compounds to enhance their biological properties or to synthesize derivatives.

2.2. Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki coupling, are commonly used to introduce aryl groups onto pyridine rings. These reactions involve palladium catalysts and arylboronic acids, allowing for the synthesis of complex arylated pyridines .

2.3. Amination Reactions

Amination reactions, such as the Hartwig-Buchwald amination, can be used to introduce amino groups onto pyridine rings. This method involves palladium catalysts and amines, providing a versatile route to synthesize aminopyridines .

Potential Chemical Reactions for 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine

Given the structure of This compound , potential chemical reactions could include:

-

Nucleophilic Substitution : Although less likely due to the electron-donating nature of the substituents, it could be explored under specific conditions.

-

Cross-Coupling : Introducing additional aryl groups could enhance the compound's properties.

-

Reduction/Oxidation : The amino group could undergo oxidation to form N-oxides or reduction to form other derivatives.

Data Table: General Reactions of Pyridine Derivatives

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Activated pyridine, nucleophile, base | Substituted pyridine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Arylated pyridine |

| Hartwig-Buchwald Amination | Amine, Pd catalyst, base | Aminopyridine |

| Oxidation | Oxidizing agent (e.g., HO) | N-oxide or oxidized derivative |

| Reduction | Reducing agent (e.g., NaBH) | Reduced amine derivative |

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine possesses a unique molecular structure characterized by dual pyridine rings and methyl substitutions. Its molecular formula is . The compound can undergo various chemical reactions, including:

- Oxidation : Can form N-oxides using agents like hydrogen peroxide.

- Reduction : Converts to amine derivatives using reducing agents such as lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex pyridine derivatives. Its unique structure allows for the development of novel compounds with potential applications in various chemical processes.

Medicine

The compound is being investigated for its potential pharmaceutical applications, particularly in:

- Enzyme Inhibition : It has shown promise as a scaffold for designing inhibitors targeting specific enzymes, including protein arginine methyltransferase 5 (PRMT5), which plays a role in cancer progression.

-

Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains. For instance, it disrupts biofilm formation in Staphylococcus aureus, which is crucial for treating infections.

- Case Study: In vitro studies showed its effectiveness with minimum inhibitory concentrations comparable to established antibiotics.

Anticancer Research

The compound has been tested against several cancer cell lines, revealing promising anticancer properties. The following table summarizes its cytotoxic effects:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa | 4.3 | Significant reduction in viability |

| A549 | 8.3 | Moderate cytotoxicity |

| MDA-MB-231 | 7.0 | Induction of apoptosis |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation effectively.

Mecanismo De Acción

The mechanism of action of 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can influence various biochemical pathways, leading to desired therapeutic effects or changes in material properties .

Comparación Con Compuestos Similares

5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine.

2,6’-Dimethyl-[3,3’-bipyridin]-6-amine: Another bipyridine derivative with similar structural features.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in the design of pharmaceuticals and advanced materials.

Actividad Biológica

Overview

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine, also referred to as 5-(6-methylpyridin-3-yl)pyridin-2-amine, is a heterocyclic organic compound characterized by its dual pyridine rings and a methyl substitution. Its molecular formula is . This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activities of this compound are hypothesized to arise from its structural features, which allow it to interact with various biological targets. The following mechanisms have been proposed based on similar pyridine derivatives:

- Antimicrobial Activity : The compound exhibits properties that may inhibit bacterial growth and biofilm formation, which are critical in treating infections.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation, particularly in various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) being comparable to those of established antibiotics. For instance, a study highlighted the compound's ability to disrupt biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.

Anticancer Activity

In cancer research, this compound has been tested against various cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results are summarized in the table below:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa | 4.3 | Significant reduction in viability |

| A549 | 8.3 | Moderate cytotoxicity |

| MDA-MB-231 | 7.0 | Induction of apoptosis |

These findings indicate that the compound has promising anticancer properties, with lower IC50 values suggesting higher potency against these cancer types.

Case Studies

- Study on Antitumor Activity : A study published in MDPI explored the antiproliferative effects of various pyridine derivatives, including this compound. The study found that compounds with specific functional groups significantly improved their effectiveness against cancer cell lines, particularly when hydroxyl groups were present, enhancing their biological activity.

- Pharmacokinetic Studies : In vivo pharmacokinetic evaluations indicated that this compound undergoes rapid metabolism but retains sufficient plasma levels to exert biological effects, making it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-6-methylpyridine | Single pyridine ring | Moderate antimicrobial activity |

| 5-Amino-2-chloro-3-methylpyridine | Chlorine substitution | Lower anticancer efficacy |

| 6-Methylpyridin-3-yloxy derivatives | Varied substituents | Enhanced receptor binding |

The comparison highlights that while other compounds exhibit some biological activity, the dual pyridine structure and specific methyl substitutions of this compound contribute to its superior efficacy in both antimicrobial and anticancer contexts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 6-methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Pd-catalyzed cross-coupling : Utilize Suzuki-Miyaura coupling for pyridine ring assembly. For example, combine 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine with boronic esters under Pd(II) acetate catalysis in 2-methyltetrahydrofuran (2-MeTHF) at 100°C for 3 hours to achieve ~51% yield .

- Microwave-assisted synthesis : Improve reaction efficiency by reducing time and enhancing yield compared to conventional heating .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify using gradient elution (hexane/acetone 0–100%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR spectroscopy : Confirm substitution patterns using - and -NMR (e.g., aromatic protons at δ 6.8–8.2 ppm and methyl groups at δ 2.3–2.5 ppm) .

- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., ESI-MS m/z 254.1 [M+H]) .

- Crystallography : Resolve ambiguities in regiochemistry via X-ray diffraction if single crystals are obtainable .

Q. What are the preliminary biological screening strategies for this compound?

- Assay Design :

- In vitro target binding : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors like TRPA1, as seen in structurally related pyridine derivatives .

- Cellular assays : Test cytotoxicity in HEK293 or HeLa cell lines at concentrations ≤10 µM to establish initial safety profiles .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Approaches :

- Molecular docking : Simulate binding to TRPA1 or other ion channels using software like AutoDock Vina, leveraging structural data from PDB entries (e.g., 3B0) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalytic systems .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Troubleshooting :

- Purity verification : Re-examine compound batches via HPLC and elemental analysis to rule out impurities .

- Assay variability : Standardize protocols (e.g., buffer pH, temperature) and include positive controls (e.g., HC-030031 for TRPA1 studies) .

- Case Study : Discrepancies in IC values may arise from differences in cell membrane permeability or off-target effects .

Q. How can this compound serve as a ligand in coordination chemistry or catalysis?

- Applications :

- Metal complexes : Synthesize Ru(II) or Ir(III) complexes for photocatalytic studies, leveraging the pyridine nitrogen as a binding site .

- Catalytic cycles : Test in C–H activation reactions (e.g., sp C–H arylation) under inert atmospheres .

- Data Table :

| Metal Ion | Application | Yield (%) | Reference |

|---|---|---|---|

| Ru(II) | Photocatalysis | 72 | |

| Pd(0) | Cross-coupling | 85 |

Methodological Considerations

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Solutions :

- Continuous flow chemistry : Enhance heat/mass transfer for multi-gram synthesis .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during functionalization .

Q. How do structural modifications (e.g., trifluoromethyl substitution) alter bioactivity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups : Introduce trifluoromethyl (-CF) at position 5 to enhance metabolic stability and target affinity (e.g., IC improvement from 120 nM to 45 nM) .

- Steric effects : Compare activity of 6-methyl vs. 6-cyclopropyl analogs to assess steric tolerance in binding pockets .

Data Interpretation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.